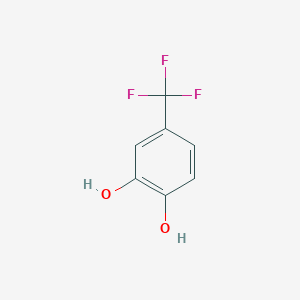

4-(Trifluoromethyl)benzene-1,2-diol

Overview

Description

4-(Trifluoromethyl)benzene-1,2-diol is a useful research compound. Its molecular formula is C7H5F3O2 and its molecular weight is 178.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Trifluoromethyl)benzene-1,2-diol is involved in various chemical syntheses and reactions. For instance, it is used in the preparation of 4-isobutylbenzene-1,2-diol from waste benzofuranol production, showcasing its potential in waste recycling and material recovery processes (Luo Xian-fu, 2013). Additionally, it plays a role in the synthesis of novel fluorine-containing compounds, such as polyetherimide, indicating its importance in the development of new materials with unique properties (Yu Xin-hai, 2010).

Catalysis and Electrophilic Substitution

The compound is also utilized in catalytic processes and electrophilic substitution reactions. An example is the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene, demonstrating its utility in complex organic synthesis (M. Schlosser, J. Porwisiak, F. Mongin, 1998).

Enantioselective Synthesis

In the field of enantioselective synthesis, benzene-1,2-diol (a related compound) reacts with propargylic carbonates in the presence of a palladium catalyst to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, highlighting its application in producing chiral molecules (Labrosse, Lhoste, Sinou, 2000).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzene-1,2-diol, like 4-(4-Hydroxyphenethyl) benzene-1,2-Diol, are studied for their inhibitory properties against enzymes like Helicobacter Pylori urease. This suggests potential for drug design and therapeutic applications (Xiao Zhu-ping, 2012).

Antibacterial and Antifungal Properties

Compounds like 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols are synthesized and evaluated for their antibacterial and antifungal activities, indicating the compound’s relevance in developing new antimicrobial agents (B. Narayana, B. V. Ashalatha, K. K. Vijaya Raj, N. Kumari, 2006).

Material Science

In material science, its derivatives are used for synthesizing substances with unique properties like aggregation-induced emission, optical limiting, and explosive detection, showcasing the compound’s versatility in advanced material applications (Rongrong Hu, J. Lam, Jianzhao Liu, H. Sung, Ian D. Williams, Zhounan Yue, K. Wong, M. Yuen, B. Tang, 2012).

Electrochemistry

In electrochemistry, 4-(Trifluoromethyl)-benzonitrile, closely related to this compound, is used as an electrolyte additive in lithium-ion batteries, suggesting the compound’s potential in enhancing energy storage technologies (Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, Shengan Xia, 2014).

Molecular Electronics

Its structural analog, benzene-1,4-dithiol, has been studied in molecular electronics, demonstrating the feasibility of single-molecule conductance, a fundamental aspect of molecular-scale electronics (M. Reed, Chongwu Zhou, C. Muller, T. Burgin, J. Tour, 1997).

Complex Formation and Spectrophotometry

The compound is used in studying the stability of metal complexes, relevant in pharmaceutical fields. This highlights its role in understanding drug-metal interactions and in developing spectrophotometric methods for drug analysis (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).

Safety and Hazards

Future Directions

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields . The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Properties

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFLJQHPAGLLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

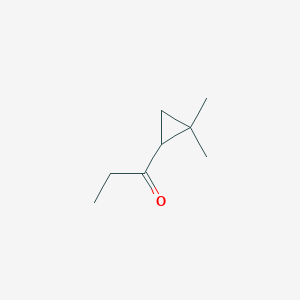

C1=CC(=C(C=C1C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)